Cas no 72615-18-0 (1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-6-ethyl-7-oxo-, (5R,6R)-)
![1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-6-ethyl-7-oxo-, (5R,6R)- structure](https://it.kuujia.com/scimg/cas/72615-18-0x500.png)
72615-18-0 structure
Nome del prodotto:1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-6-ethyl-7-oxo-, (5R,6R)-
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-6-ethyl-7-oxo-, (5R,6R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-6-ethyl-7-oxo-, (5R,6R)-
- (5R,6R)-3-(((E)-2-acetamidovinyl)thio)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- antibiotic PS 7
- PS-7
- PS 7
- Antibiotic PS-7
- SCHEMBL11379301
- 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-6-ethyl-7-oxo-, (5R-(3(E),5-alpha,6-alpha))-
- 72615-18-0
- 5R,6R-3-(E)-(2-acetamido)vinylthio-6-ethyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
- (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
-
- Inchi: InChI=1S/C13H16N2O4S/c1-3-8-9-6-10(20-5-4-14-7(2)16)11(13(18)19)15(9)12(8)17/h4-5,8-9H,3,6H2,1-2H3,(H,14,16)(H,18,19)
- Chiave InChI: PQZKMTPCUYSWBM-UHFFFAOYSA-N
- Sorrisi: CCC1C2CC(S\C=C\NC(C)=O)=C(N2C1=O)C(O)=O |c:12|
Proprietà calcolate
- Massa esatta: 296.08318
- Massa monoisotopica: 296.08307817g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 527
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.433
- Superficie polare topologica: 112Ų
Proprietà sperimentali
- Densità: 1.41
- Punto di ebollizione: 549.7°C at 760 mmHg
- Punto di infiammabilità: 286.3°C
- Indice di rifrazione: 1.632
- PSA: 86.71
- LogP: 1.59260
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-6-ethyl-7-oxo-, (5R,6R)- Letteratura correlata
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
72615-18-0 (1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-6-ethyl-7-oxo-, (5R,6R)-) Prodotti correlati
- 59995-64-1(Thienamycin (>80%))
- 374617-66-0((2E)-3-(4-methoxyphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1203218-51-2(N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide)
- 2172495-32-6(1-phenyl-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide)
- 2229212-97-7(1-(3-bromoprop-1-en-2-yl)-2-chloro-3-fluorobenzene)
- 912896-12-9(1-butyl-4-{1-3-(3,4-dimethylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 2166779-22-0(4-(chloromethyl)-5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole)
- 1783718-39-7(3-(3,5-dimethoxyphenyl)methylazetidin-3-ol)
- 66521-84-4(5,6-Dihydrobenzohquinazolin-2-amine)
- 5619-01-2(N-(Phenylmethoxy)carbonylglutamic Acid)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
